3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid
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Overview
Description
The compound “3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid” is a type of benzothiazole derivative . Benzothiazoles are a class of heterocyclic compounds that have a bicyclic structure with a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data . The benzothiazole ring system has been consistently regarded as a promising privileged structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, “(2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid” is a solid with a molecular weight of 205.23 . Its properties include a density of 1.3±0.1 g/cm3, a boiling point of 447.3±28.0 °C at 760 mmHg, and a flash point of 224.3±24.0 °C .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to interact with various targets such as aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .
Mode of Action
For instance, some benzothiazole derivatives inhibit the action of enzymes like Aldose reductase . This inhibition can alter the normal functioning of the enzyme, leading to changes in the biochemical processes in which the enzyme is involved.
Biochemical Pathways
Given the potential interaction with aldose reductase , it can be inferred that the compound may affect glucose metabolism pathways
Pharmacokinetics
The metabolism and excretion of these compounds can vary depending on their specific chemical structure .
Result of Action
Based on the potential interaction with aldose reductase , it can be inferred that the compound may have effects on glucose metabolism. This could potentially lead to changes in cellular energy levels and other related processes.
Safety and Hazards
The safety and hazards of benzothiazole derivatives can also vary. For “(2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid”, it is classified as a combustible solid . Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing new synthetic processes and exploring the diverse biological activities of benzothiazole derivatives.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-17(16(19)20,12-7-3-2-4-8-12)11-15-18-13-9-5-6-10-14(13)21-15/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXWVCTRPQMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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